

A Comparative Guide to Validated HPLC Methods for Riboflavin Quantification

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Compound of Interest		
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For researchers, scientists, and professionals in drug development, the accurate quantification of riboflavin (Vitamin B2) is crucial for quality control, stability testing, and formulation development. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for this purpose. The validation of these HPLC methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comparative overview of various validated HPLC methods for riboflavin quantification, presenting their performance characteristics and detailed experimental protocols.

Comparison of Validated HPLC Methods

The following table summarizes the key performance parameters of different HPLC methods that have been validated for the quantification of riboflavin in various matrices. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.



Parameter	Method 1: Food Analysis	Method 2: Pharmaceutical Capsules	Method 3: Human Plasma
Linearity (r²)	0.9996[1]	0.99[2]	0.993[3]
Accuracy (% Recovery)	-	99.8% - 101.3%[2]	90.5% - 105.3%[4]
Precision (% RSD)	-	Repeatability CV < 2%, Intermediate Fidelity CV < 2%[2]	Imprecision < 10%[3]
Limit of Detection (LOD)	50 pg[1]	10 μg/mL[2]	-
Limit of Quantification (LOQ)	-	29 μg/mL[2]	-

General Workflow for HPLC Method Validation

The validation of an HPLC method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for riboflavin quantification, based on the International Council for Harmonisation (ICH) guidelines. [5][6]

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